molecular formula C13H17NO B13709697 1-(4-Isopropylphenyl)-2-pyrrolidinone

1-(4-Isopropylphenyl)-2-pyrrolidinone

Cat. No.: B13709697
M. Wt: 203.28 g/mol
InChI Key: XYYSOJGHKJAZEM-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It features a pyrrolidinone ring attached to a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropylphenyl)-2-pyrrolidinone typically involves the reaction of 4-isopropylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(4-Isopropylphenyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Isopropylphenyl)-2-pyrrolidinone exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-Isopropylphenyl derivatives: Compounds like 4-isopropylphenylamine or 4-isopropylphenylmethanol share structural similarities.

    Pyrrolidinone derivatives: Compounds such as 2-pyrrolidinone or N-methyl-2-pyrrolidinone have similar core structures.

Uniqueness: 1-(4-Isopropylphenyl)-2-pyrrolidinone is unique due to the combination of the 4-isopropylphenyl group and the pyrrolidinone ring. This structural arrangement imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO/c1-10(2)11-5-7-12(8-6-11)14-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3

InChI Key

XYYSOJGHKJAZEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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